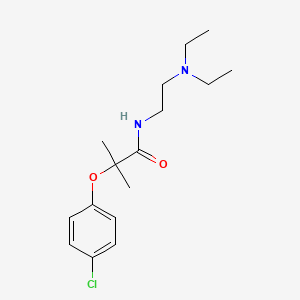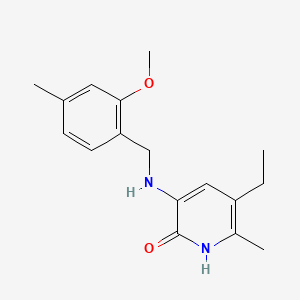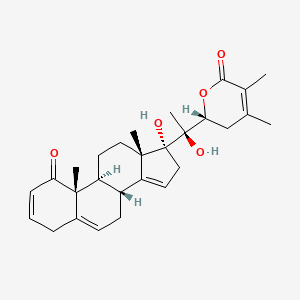
N,N-Dimethyl-N',N'-diprop-2-en-1-ylurea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N-Dimethyl-N’,N’-diprop-2-en-1-ylurea is an organic compound characterized by the presence of urea functional groups substituted with dimethyl and diprop-2-en-1-yl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Dimethyl-N’,N’-diprop-2-en-1-ylurea typically involves the reaction of N,N-dimethylurea with allyl bromide under basic conditions. The reaction proceeds via nucleophilic substitution, where the nitrogen atoms of the urea group attack the electrophilic carbon atoms of the allyl bromide, resulting in the formation of the desired product.
Reaction Conditions:
Reagents: N,N-dimethylurea, allyl bromide
Solvent: Anhydrous acetone or acetonitrile
Base: Potassium carbonate or sodium hydroxide
Temperature: Room temperature to 50°C
Reaction Time: 12-24 hours
Industrial Production Methods
In an industrial setting, the production of N,N-Dimethyl-N’,N’-diprop-2-en-1-ylurea can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and improved yield. The process involves the same reagents and conditions as the laboratory synthesis but is optimized for large-scale production.
Analyse Chemischer Reaktionen
Types of Reactions
N,N-Dimethyl-N’,N’-diprop-2-en-1-ylurea can undergo various chemical reactions, including:
Oxidation: The allyl groups can be oxidized to form epoxides or diols.
Reduction: The compound can be reduced to form the corresponding saturated urea derivative.
Substitution: The allyl groups can be substituted with other nucleophiles, such as halides or amines.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) in an organic solvent like dichloromethane.
Reduction: Hydrogen gas with a palladium on carbon (Pd/C) catalyst.
Substitution: Alkyl halides or amines in the presence of a base like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
Oxidation: Epoxides or diols
Reduction: Saturated urea derivatives
Substitution: Various substituted urea derivatives depending on the nucleophile used
Wissenschaftliche Forschungsanwendungen
N,N-Dimethyl-N’,N’-diprop-2-en-1-ylurea has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with proteins and enzymes.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the production of specialty chemicals and materials, such as polymers and resins.
Wirkmechanismus
The mechanism by which N,N-Dimethyl-N’,N’-diprop-2-en-1-ylurea exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound can form hydrogen bonds and other non-covalent interactions with these targets, leading to changes in their activity and function. The exact pathways involved depend on the specific application and target.
Vergleich Mit ähnlichen Verbindungen
N,N-Dimethyl-N’,N’-diprop-2-en-1-ylurea can be compared with other urea derivatives, such as:
N,N-Dimethyl-N’,N’-diethylurea: Similar structure but with ethyl groups instead of allyl groups.
N,N-Dimethyl-N’,N’-dipropylurea: Similar structure but with propyl groups instead of allyl groups.
N,N-Dimethyl-N’,N’-dibutylurea: Similar structure but with butyl groups instead of allyl groups.
Uniqueness: N,N-Dimethyl-N’,N’-diprop-2-en-1-ylurea is unique due to the presence of allyl groups, which confer additional reactivity and potential for further functionalization compared to its analogs with saturated alkyl groups.
Conclusion
N,N-Dimethyl-N’,N’-diprop-2-en-1-ylurea is a versatile compound with significant potential in various scientific and industrial applications. Its unique chemical structure allows for diverse reactivity and functionalization, making it a valuable tool in research and development.
Eigenschaften
CAS-Nummer |
16667-21-3 |
|---|---|
Molekularformel |
C9H16N2O |
Molekulargewicht |
168.24 g/mol |
IUPAC-Name |
1,1-dimethyl-3,3-bis(prop-2-enyl)urea |
InChI |
InChI=1S/C9H16N2O/c1-5-7-11(8-6-2)9(12)10(3)4/h5-6H,1-2,7-8H2,3-4H3 |
InChI-Schlüssel |
WDVHTXQJOMEADJ-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C)C(=O)N(CC=C)CC=C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



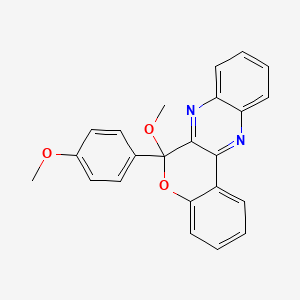
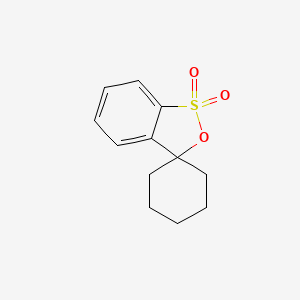
![6-(4-Methylphenyl)-6-phenyl-2,7-dioxabicyclo[3.2.0]hept-3-ene](/img/structure/B12790569.png)
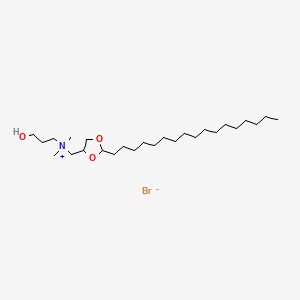
![Methyl 4-[(2-amino-4-oxo-1,3-thiazol-5(4H)-ylidene)methyl]benzoate](/img/structure/B12790577.png)

